molecular formula C10H19NO4 B1333543 Boc-Nva-OH CAS No. 53308-95-5

Boc-Nva-OH

Cat. No. B1333543
CAS RN: 53308-95-5
M. Wt: 217.26 g/mol
InChI Key: INWOAUUPYIXDHN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Nva-OH, also known as N-α-t.-Boc-L-norvaline, is a derivative of the amino acid valine . It is used as a building block for solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of Boc-Nva-OH is C₁₀H₁₉NO₄ . It has a molecular weight of 217.26 g/mol .


Physical And Chemical Properties Analysis

Boc-Nva-OH is a white to off-white solid . It has a density of 1.1±0.1 g/cm³ . The melting point is between 43-47°C .

Scientific Research Applications

Neuroprotective Effects

Boc-L-norvaline has been studied for its potential neuroprotective effects. Research suggests that it can reverse cognitive decline and synaptic loss, particularly in areas affected by amyloid-beta (Aβ) deposition. Treatment with L-norvaline led to a significant increase in the GFAP-positive surface area in the hilus, indicating its multiple mechanisms of activity .

Catalytic Activity Enhancement

Another unique application of Boc-L-norvaline is in enhancing catalytic activity. It has been shown to improve the catalytic performance of ruthenium complex-bound norvaline. This complex demonstrates increased oxidation of methoxybenzenes to p-benzoquinones, offering a wide scope of substrates and unique chemoselectivity .

Safety And Hazards

Boc-Nva-OH is classified as a combustible liquid . It is recommended to avoid breathing its vapors, mist, or gas. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves and dust masks, should be used when handling Boc-Nva-OH .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOAUUPYIXDHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Nva-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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